molecular formula C21H15ClF3NO5 B11505287 Methyl 4-[5-chloro-3-({[4-(trifluoromethyl)phenyl]carbonyl}amino)-1-benzofuran-2-yl]-4-oxobutanoate

Methyl 4-[5-chloro-3-({[4-(trifluoromethyl)phenyl]carbonyl}amino)-1-benzofuran-2-yl]-4-oxobutanoate

Cat. No.: B11505287
M. Wt: 453.8 g/mol
InChI Key: MYHUEDQSVWTFJC-UHFFFAOYSA-N
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Description

METHYL 4-{5-CHLORO-3-[4-(TRIFLUOROMETHYL)BENZAMIDO]-1-BENZOFURAN-2-YL}-4-OXOBUTANOATE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzofuran ring, a trifluoromethyl group, and a benzamido group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{5-CHLORO-3-[4-(TRIFLUOROMETHYL)BENZAMIDO]-1-BENZOFURAN-2-YL}-4-OXOBUTANOATE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{5-CHLORO-3-[4-(TRIFLUOROMETHYL)BENZAMIDO]-1-BENZOFURAN-2-YL}-4-OXOBUTANOATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 4-{5-CHLORO-3-[4-(TRIFLUOROMETHYL)BENZAMIDO]-1-BENZOFURAN-2-YL}-4-OXOBUTANOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which METHYL 4-{5-CHLORO-3-[4-(TRIFLUOROMETHYL)BENZAMIDO]-1-BENZOFURAN-2-YL}-4-OXOBUTANOATE exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-{5-CHLORO-3-[4-(TRIFLUOROMETHYL)BENZAMIDO]-1-BENZOFURAN-2-YL}-4-OXOBUTANOATE is unique due to its specific combination of functional groups and the presence of a benzofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H15ClF3NO5

Molecular Weight

453.8 g/mol

IUPAC Name

methyl 4-[5-chloro-3-[[4-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-yl]-4-oxobutanoate

InChI

InChI=1S/C21H15ClF3NO5/c1-30-17(28)9-7-15(27)19-18(14-10-13(22)6-8-16(14)31-19)26-20(29)11-2-4-12(5-3-11)21(23,24)25/h2-6,8,10H,7,9H2,1H3,(H,26,29)

InChI Key

MYHUEDQSVWTFJC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)C1=C(C2=C(O1)C=CC(=C2)Cl)NC(=O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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